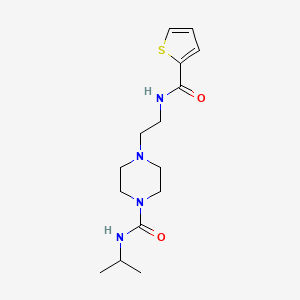
N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a related compound, N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, has been synthesized from the reaction of thiophene-2-carbonylchloride and 1,4-bis(3-aminopropyl)piperazine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as has been done for similar compounds . Unfortunately, without specific studies on this compound, it’s difficult to provide a detailed analysis of its molecular structure.Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Agents
Some thiophene nucleus containing compounds act as anti-inflammatory agents . This makes them valuable in the treatment of conditions characterized by inflammation.
Antimicrobial Agents
Thiophene-based compounds have shown antimicrobial properties . This makes them useful in the development of new antimicrobial drugs.
Anticancer Agents
Thiophene-based compounds have shown anticancer properties . This opens up possibilities for their use in cancer treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that deal with metal surfaces.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the electronics industry.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of OLEDs . This makes them crucial in the development of display technologies.
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are used in the development of OFETs . This makes them important in the field of electronics.
Direcciones Futuras
Future research on this compound could include detailed synthesis and characterization studies, investigation of its chemical reactivity, and exploration of its potential biological activities. Given the known activities of many thiophene derivatives, it could be of interest in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
Similar compounds containing a thiophene ring are known to show biological activities and have been studied for their interaction with various biological molecules .
Mode of Action
It’s known that amides, which are essential components constituting living organisms, have strong coordinating ability to various transition metal ions . This suggests that the compound might interact with its targets through coordination bonds, leading to changes in the targets’ function.
Biochemical Pathways
Compounds containing a thiophene ring are known to inhibit hiv replication in cell culture assays , suggesting that they may affect the biochemical pathways involved in viral replication.
Result of Action
Similar compounds have been evaluated for their in vitro cytotoxic activity , suggesting that they may have potential anticancer effects.
Propiedades
IUPAC Name |
N-propan-2-yl-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-12(2)17-15(21)19-9-7-18(8-10-19)6-5-16-14(20)13-4-3-11-22-13/h3-4,11-12H,5-10H2,1-2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLUHZGUYXFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877544.png)
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
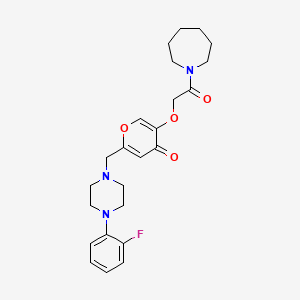
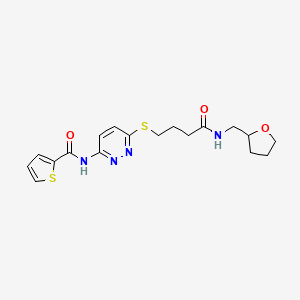

![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)

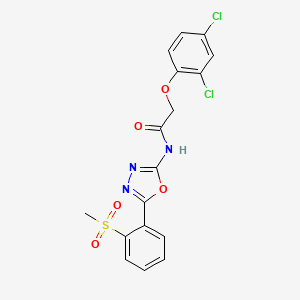
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
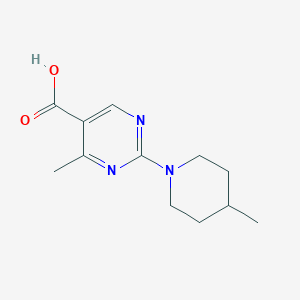

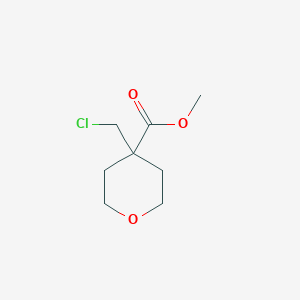
![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)